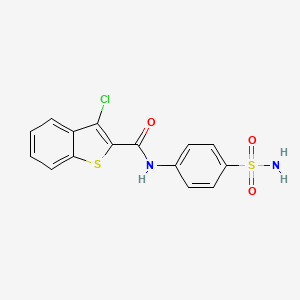

3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

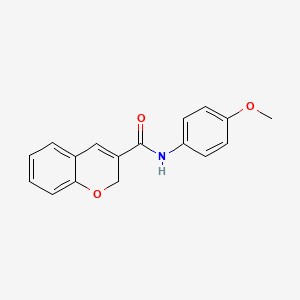

3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C13H11ClN2O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 310.76 Da .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available sources.科学的研究の応用

Antimicrobial Activity

3-Chloro-1-benzothiophene-2-carboxamide derivatives have been studied for their antimicrobial properties. Naganagowda and Petsom (2011) synthesized various derivatives, demonstrating antibacterial activity, highlighting the potential of this compound in developing new antibiotics (Naganagowda & Petsom, 2011).

Inhibition of Carbonic Anhydrases

Compounds similar to 3-Chloro-N-(4-Sulfamoylphenyl)-1-Benzothiophene-2-Carboxamide have shown effectiveness as inhibitors of carbonic anhydrases, crucial enzymes in many physiological processes. Supuran et al. (2013) reported on aromatic sulfonamides, demonstrating their inhibition of various carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Antitumor Activity

Derivatives of this compound have been explored for their potential antitumor activity. Sławiński (2004) conducted a study that synthesized derivatives and assessed their activity against various human tumor cell lines, indicating the compound's relevance in cancer research (Sławiński, 2004).

Inhibitors of Enoyl-ACP Reductase in Malaria

Benzothiophene derivatives, including those related to this compound, have been identified as inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase, an essential enzyme for the malaria parasite. Banerjee et al. (2011) highlighted the potential of these compounds in developing antimalarial drugs (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).

Crystal and Molecular Structure Analysis

Studies have also focused on the structural characterization of aromatic sulfonamides related to this compound. Remko et al. (2010) detailed the X-ray molecular structure of similar compounds, contributing to our understanding of their chemical properties (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, the compound is classified under GHS07, indicating that it can cause eye irritation (Hazard Statement H319). Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (Precautionary Statements P305 + P351 + P338) .

特性

IUPAC Name |

3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S2/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)18-9-5-7-10(8-6-9)23(17,20)21/h1-8H,(H,18,19)(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHGYHOKQRMERG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(dimethylamino)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2991838.png)

![Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2991840.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2991841.png)

![({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid](/img/structure/B2991844.png)

![ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate](/img/structure/B2991846.png)

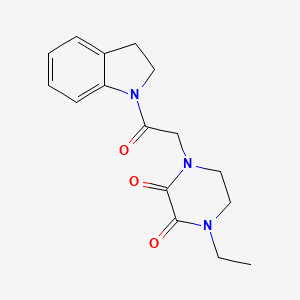

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2991850.png)

![N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide](/img/structure/B2991852.png)

![N-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)benzenesulfonyl]benzene-1-sulfonamide](/img/structure/B2991855.png)

![7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2991856.png)